Product packaging for m-(o-Toluidino)phenol(Cat. No.:CAS No. 6264-98-8)

m-(o-Toluidino)phenol

Cat. No.: B1582523
CAS No.: 6264-98-8
M. Wt: 199.25 g/mol
InChI Key: SUHWXARLXCIBFK-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Organic Chemistry Research

The specific historical timeline for the initial synthesis and characterization of m-(o-Toluidino)phenol is not extensively documented in readily available literature. However, its emergence is intrinsically linked to the broader development of organic synthesis in the 19th and 20th centuries. The foundational reactions that would enable its creation, such as those involving the condensation of phenols and amines, were established during this era. Early research into aromatic compounds often focused on the synthesis of dyes, pharmaceuticals, and other commercially valuable materials, and it is plausible that this compound and its isomers were first synthesized as intermediates in these endeavors. The study of such compounds has been crucial in developing our understanding of structure-activity relationships. solubilityofthings.com

Significance within Aromatic Amine and Phenolic Compound Classes

This compound is a member of two important classes of organic compounds: aromatic amines and phenols. ontosight.aie-bookshelf.de Aromatic amines are characterized by an amino group attached to an aromatic ring and are fundamental building blocks in the synthesis of a vast array of materials, including dyes and polymers. acs.org Phenols, which contain a hydroxyl group bonded directly to an aromatic ring, are known for their acidic properties and their role as precursors to resins, pharmaceuticals, and other industrial chemicals. e-bookshelf.de

The dual functionality of this compound makes it a particularly interesting subject for study. The presence of both an acidic phenolic hydroxyl group and a basic amino group within the same molecule allows for a range of chemical transformations. It can participate in reactions characteristic of both functional groups, such as esterification and acylation at the hydroxyl group, and diazotization or coupling reactions at the amino group. This versatility makes it a valuable intermediate in organic synthesis. ontosight.ai

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on compounds related to this compound often focuses on their applications in materials science and medicinal chemistry. For instance, derivatives of similar structures are investigated for their potential as corrosion inhibitors and for their biological activities. researchgate.net However, a comprehensive search of the scientific literature reveals a noticeable knowledge gap specifically concerning this compound. While data on its basic physicochemical properties are available, in-depth studies on its reaction mechanisms, advanced spectroscopic characterization, and potential applications appear to be limited. chemicalbook.comscbt.com This suggests that this compound remains a relatively underexplored molecule, presenting opportunities for further investigation. A bibliometric study on other chemical topics has shown that such knowledge gaps can exist even for compounds with high potential relevance. nih.gov

Theoretical Foundations for Investigation of this compound

The investigation of this compound is grounded in fundamental principles of organic chemistry and quantum mechanics. Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into its molecular structure, electronic properties, and reactivity. researchgate.netdergipark.org.tr These computational methods allow for the prediction of parameters like bond lengths, bond angles, and the distribution of electron density within the molecule.

Furthermore, understanding the reactivity of this compound relies on established theories of reaction mechanisms. For example, its synthesis often involves nucleophilic aromatic substitution or related condensation reactions. ontosight.ai The study of its oxidation potential can be approached through electrochemical methods and correlated with theoretical calculations. rsc.org The investigation of its behavior in the gas phase, particularly its reactions with radicals, can be modeled using computational kinetics. researchgate.net These theoretical frameworks provide a robust basis for designing experiments and interpreting results related to this intriguing molecule.

Physicochemical and Spectroscopic Data

The following tables summarize some of the known physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₃H₁₃NO chemicalbook.com
Molecular Weight 199.25 g/mol chemicalbook.com
CAS Number 6264-98-8 chemicalbook.com
Melting Point 48-53 °C chemicalbook.com
Boiling Point 187 °C at 2 Torr chemicalbook.com

| Density | 1.170 g/cm³ (Predicted) chemicalbook.com |

Table 2: Spectroscopic Data for a Related Isomer, m-(p-Toluidino)phenol

Spectroscopic Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.25 (t, J = 8.0 Hz, 1H, Ar–H), 6.85–6.70 (m, 5H, Ar–H), 5.20 (s, 1H, OH), 2.35 (s, 3H, CH₃)
IR (KBr) 3350 cm⁻¹ (O–H stretch), 1620 cm⁻¹ (C–N stretch)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B1582523 m-(o-Toluidino)phenol CAS No. 6264-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylanilino)phenol
Source PubChem
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InChI

InChI=1S/C13H13NO/c1-10-5-2-3-8-13(10)14-11-6-4-7-12(15)9-11/h2-9,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHWXARLXCIBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064182
Record name Phenol, 3-[(2-methylphenyl)amino]-
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6264-98-8
Record name 3-[(2-Methylphenyl)amino]phenol
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Record name Phenol, 3-((2-methylphenyl)amino)-
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Record name Phenol, 3-[(2-methylphenyl)amino]-
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Record name Phenol, 3-[(2-methylphenyl)amino]-
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Record name m-(o-toluidino)phenol
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Synthetic Methodologies and Reaction Pathways for M O Toluidino Phenol and Its Derivatives

Precursor-Based Synthetic Routes to m-(o-Toluidino)phenol

Traditional synthesis of this compound relies on the reaction of its fundamental building blocks, o-toluidine (B26562) and a suitable phenol (B47542) derivative.

The primary precursor-based route to this compound involves a nucleophilic substitution reaction between o-toluidine (2-methylaniline) and a meta-substituted phenol, such as m-aminophenol. vulcanchem.com In this type of reaction, the amino group of o-toluidine acts as a nucleophile, attacking the phenol ring to form the desired C-N bond, resulting in the this compound structure. The industrial production of o-toluidine itself is typically achieved through the nitration of toluene, followed by the hydrogenation of the resulting 2-nitrotoluene. wikipedia.org

Derivatives of this compound, particularly its sulfate (B86663) ester, are of significant interest. The synthesis of this compound sulfate can be achieved by treating the parent compound with a sulfonating agent. vulcanchem.comevitachem.com Generally, the sulfation of phenolic compounds is accomplished using sulfur trioxide (SO₃) complexes with nitrogen bases like pyridine (B92270) or tributylamine. nih.gov For instance, reacting a phenolic acid with an SO₃-pyridine complex in acetonitrile (B52724) at elevated temperatures (e.g., 90°C) is an effective method. nih.gov

Alternatively, a related derivative, this compound sulfate, can be synthesized by reacting m-toluidine (B57737) with concentrated sulfuric acid. evitachem.com This reaction typically requires carefully controlled temperatures, often between 50°C and 70°C, to promote the formation of the sulfate ester while preventing decomposition. evitachem.com Purification of the resulting product is commonly performed using recrystallization or chromatographic techniques. evitachem.com

The efficiency and yield of precursor-based syntheses are influenced by several factors, including reaction conditions and the potential for side reactions. In condensation reactions involving substituted phenols, the formation of different isomers (e.g., ortho-para vs. meta) can complicate purification and reduce the yield of the desired product. mdpi.com Furthermore, reactions involving o-toluidine can be subject to steric hindrance from the ortho-methyl group, which may lead to lower yields compared to reactions with its meta or para isomers. chemrxiv.org

For the sulfation of phenolic compounds, the choice of reagent and conditions is critical. While methods using SO₃-pyridine complexes are often successful, reactions with other agents like chlorosulfuric acid can lead to complex mixtures and undesired side products, such as sulfonation on the aromatic ring instead of the intended O-sulfation of the hydroxyl group. nih.gov

Table 1: Comparison of Precursor-Based Synthetic Conditions

Reaction TypePrecursorsReagents/ConditionsKey Factors Affecting Yield
C-N Bond Formation o-Toluidine, m-AminophenolNucleophilic SubstitutionIsomer selectivity, steric hindrance from ortho-methyl group. vulcanchem.comchemrxiv.org
Sulphation This compoundSO₃·pyridine complex, Acetonitrile, 90°CChoice of sulfonating agent, prevention of ring sulfonation. nih.gov
Sulphation m-ToluidineConcentrated H₂SO₄, 50-70°CTemperature control to avoid decomposition. evitachem.com

Novel Synthetic Strategies and Innovations

Modern organic synthesis seeks to develop milder, more efficient, and highly selective reactions. Catalytic methods, in particular, represent a significant area of innovation for the synthesis of phenols and aromatic amines.

Recent advancements have introduced novel catalytic systems for producing phenols and their derivatives. One innovative strategy involves the use of nitrous oxide (N₂O) as an oxygen atom source for the conversion of aryl halides to phenols under mild conditions, representing a significant departure from traditional methods. nih.govnih.gov Other catalytic approaches focus on the Diels-Alder/aromatization reaction sequence between biobased furan (B31954) derivatives and alkynes to create renewable phenols. rsc.org These methods highlight the broader trend towards developing more sustainable and versatile catalytic processes in chemical synthesis. researchgate.net

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and offers powerful tools for the synthesis of aromatic amines and related structures. chemrxiv.org Palladium-catalyzed methods can facilitate the formation of the C-N bond central to the this compound structure.

One such approach is the palladium-catalyzed reductive coupling of phenols with nitroarenes or amines. For example, a reaction coupling phenol and p-toluidine (B81030) has been demonstrated using a palladium catalyst with sodium formate (B1220265) as a reducing agent. rsc.orgthieme-connect.com This type of reaction provides a direct route to toluidino-phenol structures.

Another advanced strategy is the palladium-catalyzed arylative dearomatization of phenols. nih.gov This process involves the C-arylation of a phenol, leading to the formation of complex cyclic structures. While not a direct synthesis of this compound, the underlying mechanism, which involves the nucleophilic attack of a deprotonated phenol onto a Pd(II) center, is highly relevant. nih.gov These reactions often employ specific palladium precursors, such as Pd(OAc)₂ or [Pd(cinnamyl)Cl]₂, in combination with specialized ligands. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions Relevant to Aromatic Amine Synthesis

Reaction TypeReactantsCatalyst SystemConditionsReported Yield (for analogous products)
Reductive Coupling Phenol, p-ToluidinePalladium Catalyst (10 mol%)Sodium formate, Argon atmosphereNot specified in abstract rsc.org
Arylative Dearomatization Phenol Derivative[Pd(cinnamyl)Cl]₂ (1 mol%), Ligand L1 (3 mol%)K₂CO₃, 1,4-Dioxane, 120°C81-91% nih.gov
Cross-Coupling (Etherification) Mixed Phenols, HaloalkanePdCl₂(dppf)CH₂Cl₂Microwave, 100°C65% scirp.org

Catalytic Approaches in Phenol and Aromatic Amine Synthesis

Organic Base Catalysis

The synthesis of diarylamines, including this compound, often relies on transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org In these reactions, the choice of base is critical, and organic bases have emerged as effective catalysts and promoters. These bases can influence reaction rates, yields, and selectivity by participating in various steps of the catalytic cycle.

Organic bases in these syntheses primarily function as proton acceptors, facilitating the deprotonation of the amine nucleophile (o-toluidine) or the phenol. This increases the nucleophilicity of the reacting species, promoting its addition to the metal center or its reaction with the aryl halide. Furthermore, certain organic bases can act as ligands, coordinating to the metal catalyst and modulating its reactivity and stability.

Commonly employed organic bases in related C-N coupling reactions include tertiary amines and nitrogen-containing heterocycles. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been recognized as an efficient promoter for various organic transformations due to its nucleophilic and basic character. researchgate.net Pyridine and its derivatives can also be used, sometimes serving a dual role as both a base and a solvent. nih.gov The selection of an appropriate organic base depends on the specific reaction conditions, the nature of the catalyst, and the substrates involved.

Table 1: Role of Organic Bases in C-N Coupling Reactions

Organic BasePlausible Role(s)Example Reaction TypeReference
1,4-Diazabicyclo[2.2.2]octane (DABCO)Brønsted Base, Nucleophilic CatalystPyrrole synthesis, Alkylation researchgate.net
PyridineBrønsted Base, Ligand, SolventUllmann O-arylation nih.gov
Triethylamine (Et₃N)Brønsted BaseChan-Lam Amination acs.org
N-Methylpyrrolidone (NMP)Polar Aprotic Solvent, potential base/ligand roleUllmann Condensation wikipedia.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. scribd.com The synthesis of this compound and its derivatives can be approached through more environmentally benign methodologies, moving away from traditional methods that often involve toxic solvents and harsh conditions.

Key green strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with water or ethanol-water mixtures has been shown to be effective for the synthesis of related Schiff bases derived from toluidine. chemsociety.org.ng Reactions in aqueous media can offer advantages in terms of cost, safety, and environmental impact.

Solvent-Free Reactions: A powerful green chemistry technique involves conducting reactions without any solvent. The mechanical grinding of solid reactants, such as o-toluidine and a suitable phenol precursor, in a mortar and pestle can provide the energy needed to initiate the reaction, often leading to high yields in short reaction times. bibliotekanauki.pl

Use of Natural Catalysts: Exploring catalysts derived from natural and renewable sources is a core aspect of green chemistry. For instance, acidic extracts from fruits like kaffir lime have been successfully used to catalyze the synthesis of Schiff bases from p-toluidine, suggesting a potential pathway for related reactions. journalijar.com

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Related Toluidine Derivatives

FeatureConventional MethodGreen MethodAdvantage of Green Method
Solvent Toxic organic solvents (e.g., Methanol, DMF) wikipedia.orgbibliotekanauki.plWater, Ethanol-water, or Solvent-free chemsociety.org.ngbibliotekanauki.plReduced toxicity and environmental pollution.
Catalyst Often requires strong acids or bases.Natural acid catalysts (e.g., fruit extracts) journalijar.comRenewable, biodegradable, and less hazardous.
Energy Typically requires heating/reflux for extended periods. researchgate.netRoom temperature stirring or mechanical grinding. chemsociety.org.ngbibliotekanauki.plEnergy efficiency, reduced costs.
Work-up Often involves complex extraction and purification steps.Simple filtration and washing with water. chemsociety.org.ngSimplified procedure, less waste generated.

Mechanistic Studies of Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and improving the efficiency of the synthesis of this compound. The formation of the C-N bond between the phenol ring and the o-toluidine moiety is the key transformation, typically achieved via cross-coupling chemistry.

Investigation of Reaction Intermediates and Transition States

The precise intermediates and transition states depend on the chosen synthetic route, most commonly a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination: The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0) species. wikipedia.org

Oxidative Addition: The aryl halide (e.g., 3-halophenol) adds to the Pd(0) catalyst to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: o-Toluidine coordinates to the Pd(II) complex. A base then removes a proton from the amine nitrogen to form a palladium amido complex.

Reductive Elimination: The C-N bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the Pd(0) catalyst. The transition states for these steps involve complex geometries where the reactants are brought into close proximity at the metal center.

Ullmann Condensation: The mechanism of the copper-catalyzed reaction is more debated but is thought to involve Cu(I) and Cu(III) intermediates. wikipedia.orgacs.org A plausible pathway involves the formation of a copper(I) amide from o-toluidine, which then reacts with the aryl halide. The reaction may proceed through a Cu(III) intermediate, from which reductive elimination yields the diarylamine product. acs.org

Computational studies on related reactions, such as the formation of Schiff bases from toluidine, provide insight into the transition states. Density-functional theory (DFT) calculations show that the reaction can be facilitated by an additional amine molecule that stabilizes the transition state. researchgate.net In aryne chemistry, it has been shown that the geometry of the transition state, specifically the angle of nucleophilic attack, is crucial in determining reaction outcomes. acs.org Such principles are applicable to the nucleophilic attack of o-toluidine on an activated phenol derivative.

Kinetic and Thermodynamic Aspects of this compound Synthesis

The rate and feasibility of synthesizing this compound are governed by kinetic and thermodynamic factors.

Kinetics: The reaction rate is influenced by several variables:

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions or decomposition. evitachem.com

Catalyst System: The choice of metal (e.g., Pd, Cu) and, crucially, the ligands attached to it, can dramatically alter the rate of the catalytic cycle. Sterically hindered and electron-rich ligands often promote the key reductive elimination step in Buchwald-Hartwig reactions. wikipedia.org

Substrate Electronics: Electron-withdrawing groups on the aryl halide can accelerate the initial oxidative addition step, while the nucleophilicity of the amine is also a key kinetic factor. wikipedia.org

Base: The strength and nature of the base affect the rate of amine deprotonation, which can be the rate-limiting step in some catalytic cycles.

Table 3: Representative Thermodynamic Parameters in C-N Bond Formation

ParameterDescriptionSignificance
ΔG‡ (Activation Energy) The energy barrier for a reaction step, such as oxidative addition or reductive elimination.Determines the rate of the reaction (kinetics). Lower ΔG‡ means a faster reaction.
ΔG° (Standard Free Energy) The overall energy change of the reaction at standard conditions.Determines the position of equilibrium (thermodynamics). A negative value indicates a favorable reaction.
Bond Dissociation Free Energy (BDFE) The energy required to homolytically cleave a bond (e.g., N-H in toluidine).Helps to assess the feasibility of intermediate steps, especially those involving radical pathways or single-electron transfers. nih.gov

Advanced Spectroscopic and Analytical Characterization of M O Toluidino Phenol

Vibrational Spectroscopy Applications (FTIR, Raman)

Identification of Key Functional Groups and Structural Motifs

The FTIR and Raman spectra of m-(o-Toluidino)phenol are expected to exhibit distinct bands corresponding to its primary functional groups. The phenolic O-H group typically shows a broad stretching absorption in the infrared spectrum between 3300 and 3600 cm⁻¹. openstax.org The exact position is sensitive to hydrogen bonding. openstax.org The C-O stretching vibration of the phenol (B47542) group is also a key indicator, generally appearing around 1230 cm⁻¹. uomustansiriyah.edu.iq

The secondary amine (N-H) linkage gives rise to its own characteristic stretching vibration. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The aromatic rings themselves produce characteristic C=C stretching bands, often seen around 1500 and 1600 cm⁻¹. openstax.org The presence of the methyl group from the toluidine moiety would be confirmed by its characteristic C-H stretching and bending vibrations. ijseas.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Phenolic O-HStretching3300-3600 (broad)FTIR
Secondary N-HStretching~3300-3500FTIR, Raman
Aromatic C-HStretching3000-3100FTIR, Raman
Methyl C-HStretching~2850-2960FTIR, Raman
Aromatic C=CRing Stretching~1500, ~1600FTIR, Raman
Phenolic C-OStretching~1230FTIR

Conformational Analysis through Vibrational Signatures

Vibrational spectroscopy can provide insights into the conformational isomers of molecules like this compound. Different spatial arrangements of the tolyl group relative to the phenol ring can result in subtle shifts in the vibrational frequencies of the O-H, N-H, and other bonds due to changes in steric hindrance and intramolecular interactions. uc.pt By comparing experimental spectra with theoretical calculations for different conformers, it is possible to deduce the most stable conformations present. uc.pt For example, intramolecular hydrogen bonding between the phenolic O-H and the amine nitrogen can be investigated through the position and shape of the O-H stretching band. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of atoms.

Structural Elucidation using 1H and 13C NMR

¹H NMR: The proton NMR spectrum of this compound will show distinct signals for each type of proton in the molecule. savemyexams.com The aromatic protons on the two rings will resonate in the downfield region, typically between 6.5 and 8.0 ppm. openstax.org The specific chemical shifts and splitting patterns of these protons provide information about their relative positions and coupling with neighboring protons. The phenolic O-H proton usually appears as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature, generally in the range of 4-7 ppm for phenols. openstax.orgtau.ac.il The N-H proton of the secondary amine will also give a signal whose position is variable. The methyl group protons on the toluidine ring will appear as a singlet in the upfield region, typically around 2.3 ppm. tau.ac.il

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. docbrown.info Each chemically non-equivalent carbon atom will give a distinct signal. The carbon atom bonded to the hydroxyl group (C-OH) is expected to resonate in the range of 150-160 ppm. docbrown.inforesearchgate.net The other aromatic carbons will appear between 110 and 150 ppm. The methyl carbon of the toluidine group will have a characteristic chemical shift in the upfield region, around 20-25 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

AtomTypePredicted Chemical Shift (ppm)Multiplicity (for ¹H)
Aromatic Protons¹H6.5 - 8.0Multiplets
Phenolic OH¹H4.0 - 7.0Broad Singlet
Amine NH¹HVariableBroad Singlet
Methyl Protons¹H~2.3Singlet
Aromatic Carbons¹³C110 - 150-
Phenolic C-OH¹³C150 - 160-
Methyl Carbon¹³C20 - 25-

Advanced NMR Techniques for Stereochemical Assignments

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule. nptel.ac.in For molecules with stereocenters, specialized NMR techniques can be used to determine the relative stereochemistry. nih.gov While this compound itself is not chiral, derivatives of it could be. In such cases, comparison of experimental NMR data with theoretical calculations for different stereoisomers can help in assigning the correct configuration. nih.gov

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. docbrown.info When coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), known as hyphenated techniques, it allows for the separation and identification of components in a mixture. mdpi.comchromatographytoday.com

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight of 199.25 g/mol . chemicalbook.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for phenols include the loss of CO and CHO radicals. The molecule could also fragment at the C-N bond, leading to ions corresponding to the toluidine and phenol moieties.

Hyphenated techniques such as GC-MS and LC-MS are particularly useful for analyzing the purity of this compound and for identifying any impurities or degradation products. chromatographyonline.comnih.gov These techniques combine the separation power of chromatography with the sensitive and specific detection of mass spectrometry. chromatographytoday.com For instance, LC-MS/MS, a tandem mass spectrometry technique, can provide even more detailed structural information by fragmenting selected ions and analyzing the resulting daughter ions. chromatographyonline.com

Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the precise molecular weight and exploring the fragmentation pathways of this compound. The molecular formula for the compound is C₁₃H₁₃NO, which corresponds to a monoisotopic mass of 199.0997 g/mol .

In a mass spectrometer, the compound is ionized to produce a molecular ion ([M]⁺•), whose mass-to-charge ratio (m/z) reveals the molecular weight. For this compound, the molecular ion peak would be observed at m/z 199. This peak is typically prominent in aromatic compounds. libretexts.org Subsequent fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern is influenced by the constituent functional groups—the phenol and the secondary aromatic amine.

Characteristic fragmentation patterns for alcohols and phenols in a mass spectrometer include alpha-cleavage and dehydration. libretexts.orglibretexts.org For phenols specifically, the loss of carbon monoxide (CO, M-28) and a formyl radical (HCO•, M-29) are commonly observed fragmentation pathways. libretexts.org Aliphatic amines are dominated by alpha-cleavage, where the bond between the carbon adjacent to the nitrogen and another carbon is broken. libretexts.org

For this compound, the fragmentation would likely involve a combination of pathways characteristic of its phenolic and toluidine moieties. Expected fragmentation could include the loss of a methyl radical (•CH₃) from the tolyl group to yield a fragment at m/z 184. Cleavage of the C-N bond could also occur.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentDescription
199[C₁₃H₁₃NO]⁺•Molecular Ion Peak
184[C₁₂H₁₀NO]⁺Loss of a methyl radical (•CH₃)
171[C₁₂H₁₃N]⁺•Loss of carbon monoxide (CO) from the phenol ring
93[C₆H₅O]⁺Fragment corresponding to a phenol-like cation
106[C₇H₈N]⁺Fragment corresponding to a toluidine-like cation

LC-MS and GC-MS for Purity Assessment and Mixture Analysis

Chromatographic methods coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for assessing the purity of this compound and analyzing it within complex mixtures. figshare.comnih.gov

GC-MS Analysis: GC-MS is well-suited for the analysis of volatile and thermally stable compounds like phenols. matec-conferences.org U.S. EPA Method 8041A, for instance, outlines procedures for analyzing phenols using capillary column gas chromatography. epa.govthermofisher.com For GC-MS analysis of this compound, a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, would be appropriate. thermofisher.com Helium is commonly used as the carrier gas. matec-conferences.org The mass spectrometer can operate in either full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis of the target compound. matec-conferences.org

LC-MS Analysis: LC-MS is particularly useful for less volatile or thermally labile compounds and is widely employed for the analysis of various phenolic compounds. nih.govmdpi.com A reversed-phase C18 column is typically used for separation. scielo.br The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid, such as 0.1% formic acid, added to improve peak shape and enhance ionization efficiency in positive or negative ion mode. nih.govscielo.br Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of such compounds. chromatographyonline.com Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and for structural elucidation by analyzing the fragmentation of a selected precursor ion. mdpi.com

Table 2: Typical Chromatographic Conditions for the Analysis of Phenolic Amines

ParameterGC-MSLC-MS
Column Fused-silica capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) matec-conferences.orgReversed-phase (e.g., C18, 100 x 4.6 mm, 5 µm) scielo.br
Mobile/Carrier Gas Helium matec-conferences.orgAcetonitrile/Water with 0.1% Formic Acid nih.gov
Injection Mode Splitless thermofisher.comGradient Elution scielo.br
Detector Mass Spectrometer (Quadrupole, Ion Trap) thermofisher.comMass Spectrometer (Triple Quadrupole, QTOF) chromatographyonline.com
Ionization Source Electron Ionization (EI)Electrospray Ionization (ESI) chromatographyonline.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy provides insight into the electronic structure of this compound. The molecule contains several chromophores (the benzene (B151609) rings) and auxochromes (the hydroxyl -OH and amino -NH- groups). uomustansiriyah.edu.iq Auxochromes are functional groups with non-bonding electrons that, when attached to a chromophore, can alter the wavelength and intensity of light absorption. uomustansiriyah.edu.iq The interaction between these groups and the conjugated π-systems of the aromatic rings governs the molecule's UV-Visible absorption and its photoluminescence properties.

Analysis of Electronic Transitions and Conjugation Systems

The UV-Vis spectrum of this compound is characterized by electronic transitions within the molecule. mlsu.ac.in Aromatic compounds like benzene typically exhibit intense absorption bands corresponding to π → π* transitions. uomustansiriyah.edu.iq Phenols, for example, generally show a strong absorption band around 270-280 nm. uomustansiriyah.edu.iqresearchgate.net

The presence of both the hydroxyl and the toluidino groups on the phenyl rings of this compound is expected to cause a bathochromic shift (a shift to a longer wavelength) of the absorption maxima compared to benzene. uomustansiriyah.edu.iq This red shift occurs because the non-bonding electrons on the oxygen and nitrogen atoms extend the conjugated system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This extended conjugation involves the delocalization of electrons across the entire molecular framework, influencing the energy required for the π → π* transitions. Transitions involving the non-bonding electrons (n → π*) may also be observed, typically as lower-intensity bands at longer wavelengths. uomustansiriyah.edu.iq

Table 3: Typical Electronic Transitions in Aromatic Amines and Phenols

Transition TypeDescriptionTypical Wavelength Region
π → π Excitation of an electron from a π bonding orbital to a π antibonding orbital.200-300 nm (Can be longer in highly conjugated systems)
n → π Excitation of a non-bonding electron (from O or N) to a π antibonding orbital.>280 nm (Often overlaps with π → π* bands)

Fluorometric Studies for this compound

Many phenolic compounds are known to be fluorescent, emitting light after absorbing UV radiation. photochemcad.com Fluorometric studies involve exciting the molecule at a specific wavelength (typically at or near its absorption maximum) and measuring the resulting emission spectrum. The inclusion of a fluorescent probe within a different molecular environment, such as the cavities of a larger host molecule, can significantly affect its fluorescence properties, including intensity and emission wavelength. mdpi.com

For this compound, fluorescence spectroscopy can be used to determine key photophysical parameters like the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process. The fluorescence of the molecule is likely to be sensitive to its environment, such as solvent polarity and pH. For instance, changes in pH could protonate or deprotonate the phenolic hydroxyl or the amino group, altering the electronic structure and, consequently, the fluorescence emission. This sensitivity allows fluorometric studies to be used as a probe for microenvironments. researchgate.net The formation of complexes with metal ions can also lead to significant fluorescence enhancement or quenching, a principle used in the design of fluorescent sensors. researchgate.netresearchgate.net

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. jhu.edu This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. While specific crystallographic data for this compound was not found in the initial search, analysis of closely related structures provides valuable insights into its likely solid-state conformation. For example, an X-ray diffraction study was conducted on m-toluidine (B57737) as part of a broader examination of benzene derivatives. aps.org

Crystal Structure Determination and Polymorphism

Crystal structure determination begins with growing a single crystal of sufficient quality. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. wikipedia.org For a related compound, 2-(m-Tolyliminomethyl)phenol (C₁₄H₁₃NO), single-crystal X-ray diffraction revealed an orthorhombic crystal system with the space group P2₁2₁2₁. nih.gov In this structure, the molecule is non-planar, with a significant dihedral angle between the two aromatic rings, and features a strong intramolecular hydrogen bond. nih.gov It is plausible that this compound would also adopt a non-planar conformation due to steric hindrance and would exhibit extensive hydrogen bonding involving the -OH and -NH- groups.

Polymorphism is the ability of a compound to crystallize into more than one distinct crystal structure. wikipedia.org These different forms, or polymorphs, can have different physical properties, such as color, melting point, and solubility. Polymorphism is a known phenomenon for analogues of this compound. For instance, N-picryl-m-toluidine, where the phenol OH group is replaced by a methyl group, exhibits color polymorphism with yellow, orange, and red crystalline forms having been identified. researchgate.netuc.pt The existence of polymorphism in this compound itself is a distinct possibility, likely arising from different hydrogen-bonding networks or molecular conformations (conformational polymorphism) in the solid state. researchgate.net Investigating this would require systematic crystallization studies under various conditions and characterization of the resulting solids by techniques like XRD and differential scanning calorimetry (DSC). wikipedia.org

Table 4: Example Crystal Data for a Related Compound, 2-(m-Tolyliminomethyl)phenol nih.gov

ParameterValue
Chemical Formula C₁₄H₁₃NO
Molecular Weight 211.25
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 7.4946 Å, b = 11.8669 Å, c = 12.2970 Å
Volume 1093.67 ų
Z 4
Key Structural Feature Intramolecular O—H···N hydrogen bond

Powder X-ray Diffraction for Solid-State Characterization

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that detailed powder X-ray diffraction (PXRD) data for the solid-state characterization of this compound is not publicly available.

Searches for experimental PXRD patterns, which include critical data such as 2θ values, d-spacings, and relative intensities, did not yield any specific results for this compound. Furthermore, no crystallographic information files (CIFs) were found in open-access databases. A CIF file is essential as it contains the fundamental crystallographic data—including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ)—from which a theoretical PXRD pattern can be calculated and compared with experimental data.

The absence of this information in the public domain prevents the creation of the detailed data tables and in-depth analysis as outlined for this section. While PXRD is a fundamental technique for the solid-state characterization of crystalline materials, providing insights into polymorphism, crystal purity, and structural properties, such an analysis for this compound has not been reported in the available scientific literature.

Therefore, the crystallographic data table and the powder X-ray diffraction data table, as well as a detailed research findings section, cannot be generated at this time.

Computational Chemistry and Theoretical Modeling of M O Toluidino Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of m-(o-Toluidino)phenol. These methods, grounded in the principles of quantum mechanics, can predict a wide array of molecular properties with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. A typical DFT study on this compound would involve the selection of a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to solve the Kohn-Sham equations.

Such calculations would yield crucial information about the molecule's electronic structure, including the optimized molecular geometry, total energy, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT can be employed to calculate various reactivity descriptors that provide a quantitative measure of the molecule's reactivity. These descriptors are derived from the conceptual framework of DFT and include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in the electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the propensity of a species to accept electrons.

A hypothetical data table of such calculated properties is presented below.

ParameterValue (Arbitrary Units)
Total EnergyValue
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Electronegativity (χ)Value
Chemical Hardness (η)Value
Chemical Softness (S)Value
Electrophilicity Index (ω)Value

Ab initio methods, which are based on first principles without the use of empirical parameters, are invaluable for predicting the spectroscopic properties of this compound. Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized.

These calculations can simulate various types of spectra, including:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This helps in the assignment of experimental vibrational bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of chemical shifts (¹H and ¹³C) can be obtained by calculating the magnetic shielding tensors of the nuclei. These predicted shifts are crucial for interpreting experimental NMR spectra and confirming the molecular structure.

A hypothetical comparison of calculated and experimental spectroscopic data is shown below.

Spectroscopic DataCalculated ValueExperimental Value
Key IR Frequency 1 (e.g., O-H stretch)Wavenumber (cm⁻¹)Wavenumber (cm⁻¹)
Key IR Frequency 2 (e.g., N-H stretch)Wavenumber (cm⁻¹)Wavenumber (cm⁻¹)
¹H NMR Chemical Shift (e.g., -OH proton)ppmppm
¹³C NMR Chemical Shift (e.g., C-O carbon)ppmppm

A detailed analysis of the molecular orbitals provides a deeper understanding of the chemical bonding and reactivity of this compound. The spatial distribution of the HOMO and LUMO, for instance, indicates the likely sites for electrophilic and nucleophilic attack, respectively.

The distribution of electric charge within the molecule is another critical aspect that can be elucidated through quantum chemical calculations. Methods for analyzing charge distribution include:

Mulliken Population Analysis: A method for partitioning the total electron density among the atoms in a molecule.

Natural Bond Orbital (NBO) Analysis: Provides a more chemically intuitive picture of bonding by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals.

Molecular Electrostatic Potential (MEP): A visualization of the electrostatic potential on the electron density surface, which helps in identifying regions of positive and negative potential and predicting non-covalent interactions.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of this compound, including its conformational changes and interactions with its environment.

The presence of rotatable bonds in this compound, such as the C-N bond and the C-O bond, allows for a range of possible conformations. MD simulations can explore the conformational landscape of the molecule by simulating its motion over time.

By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its biological activity or material properties. A Ramachandran-like plot for key dihedral angles could be generated to visualize the allowed and disallowed conformational regions.

MD simulations are particularly powerful for studying the interactions between this compound and other molecules, including solvent molecules. By placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol), one can observe how the solvent affects the solute's conformation and dynamics.

Key analyses from such simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a specific atom in the solute. RDFs provide detailed insights into the solvation shell structure around different parts of the this compound molecule, such as the hydroxyl and amino groups.

Hydrogen Bonding Analysis: The formation and breaking of hydrogen bonds between this compound and the solvent can be monitored throughout the simulation. This is critical for understanding its solubility and interaction with biological systems.

A hypothetical summary of solvent effects is presented in the table below.

SolventAverage Number of Hydrogen BondsKey Radial Distribution Function Peak (Atom Pair)Peak Distance (Å)
WaterValueO(solute) - H(water)Value
EthanolValueN(solute) - H(ethanol)Value

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry and toxicology. They aim to correlate the structural or property descriptors of compounds with their biological activities. For phenolic compounds, QSAR models have been developed to predict various activities, including toxicity and antioxidant potential. However, specific QSAR models for this compound are not documented in the reviewed literature.

Predictive Models for Biological and Chemical Activities

The development of predictive QSAR models requires a dataset of structurally related compounds with experimentally determined activities. These models are then built using statistical methods to establish a mathematical relationship between the chemical structure and the activity.

For the broader class of phenol (B47542) derivatives, QSAR models have been established. For instance, models predicting the toxicity of phenols to various organisms often use descriptors such as the logarithm of the octanol/water partition coefficient (logP), electronic parameters (e.g., Hammett constants), and steric descriptors.

Table 1: Hypothetical Predictive QSAR Model for Phenolic Compounds

Model TypePredicted ActivityKey DescriptorsEquation (Example)Statistical Significance (Hypothetical)
Linear RegressionToxicity (pIGC50)logP, pKa, LUMO EnergypIGC50 = alogP + bpKa + c*LUMO + dR² = 0.85, Q² = 0.75

This table is a generalized representation of a QSAR model for phenolic compounds and is for illustrative purposes only, as no specific model for this compound has been identified.

Without a dedicated dataset for this compound and its analogs, the generation of a specific and validated predictive model for its activities is not feasible at this time.

Pharmacophore Modeling for Derivative Design

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a compound's biological activity. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups.

A pharmacophore model for this compound would be derived from its three-dimensional structure and would highlight key interaction points. The general pharmacophoric features expected for a molecule like this compound, which contains a phenol and a secondary amine attached to aromatic rings, would likely include:

One Hydrogen Bond Donor: The hydroxyl group on the phenol ring.

One Hydrogen Bond Acceptor: The oxygen of the hydroxyl group and the nitrogen of the amine.

Two Aromatic Rings: The two phenyl rings.

One Hydrophobic Feature: The methyl group on the toluidine moiety.

Table 2: Potential Pharmacophoric Features of this compound

FeatureTypeLocation
HBDHydrogen Bond DonorPhenolic -OH
HBAHydrogen Bond AcceptorPhenolic Oxygen, Amino Nitrogen
AROAromatic RingPhenol Ring
AROAromatic RingToluidine Ring
HYHydrophobicMethyl Group

This table outlines the expected pharmacophoric features of this compound based on its chemical structure. A validated pharmacophore model would require experimental data on its interaction with a biological target.

The design of new derivatives would involve modifying the core structure of this compound to enhance its interaction with a target receptor based on the pharmacophore model. This could include adding or modifying functional groups to improve binding affinity and selectivity. However, in the absence of a validated pharmacophore model specific to a particular biological activity of this compound, any derivative design would be speculative.

Reactivity and Derivatization Studies of M O Toluidino Phenol

Electrophilic Aromatic Substitution Reactions

The phenol (B47542) ring in m-(o-Toluidino)phenol is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the hydroxyl (-OH) and the secondary amino (-NH-) groups. Both of these substituents are ortho, para-directing, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the aromatic ring.

In this compound, the hydroxyl group is at position 1, and the o-toluidino group is at position 3. The positions ortho and para to the hydroxyl group are 2, 4, and 6. The positions ortho and para to the o-toluidino group are 2, 4, and 6. Therefore, the positions most activated for electrophilic attack are 2, 4, and 6.

The regioselectivity of electrophilic substitution reactions on this compound is a subject of interest due to the directing effects of both the hydroxyl and the o-toluidino groups. The outcome of such reactions can be influenced by steric hindrance and the specific reaction conditions employed.

PositionActivating Group(s)Predicted Reactivity
2Ortho to -OH and Ortho to -NH-Highly Activated
4Para to -OH and Ortho to -NH-Highly Activated
6Ortho to -OH and Para to -NH-Highly Activated

This table is interactive. Click on the headers to sort.

Optimization of reaction conditions is crucial to achieve desired regioselectivity. For instance, in bromination reactions, the choice of solvent can significantly impact the extent of substitution. The use of a polar solvent like water can lead to polysubstitution due to the increased ionization of the phenol to the more reactive phenoxide ion. researchgate.net Conversely, a non-polar solvent would likely favor monosubstitution. scirp.org For nitration, the use of dilute nitric acid at low temperatures is generally preferred for phenols to avoid oxidative side reactions and control the degree of substitution. mdpi.com

Oxidation and Reduction Reactions

The phenolic moiety in this compound makes it susceptible to oxidation. The ease of oxidation is a characteristic feature of phenols, which can be converted to quinone-type structures or undergo oxidative polymerization.

The oxidation of phenols often proceeds via a one-electron transfer to form a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. The subsequent fate of the phenoxy radical can involve dimerization, polymerization, or further oxidation to form quinones. The specific pathway is dependent on the reaction conditions, including the nature of the oxidant and the solvent.

The stability of this compound under oxidative conditions is expected to be limited due to the presence of the easily oxidizable phenol and secondary amine functionalities. Exposure to strong oxidizing agents or even atmospheric oxygen over time could lead to degradation and the formation of colored byproducts. The antioxidant properties of hindered phenols are well-documented, where bulky substituents ortho to the hydroxyl group can enhance stability by sterically hindering the approach of oxidizing agents and slowing down the rates of radical-radical reactions. reading.ac.ukreading.ac.uk Given the substitution pattern of this compound, it is likely to be more prone to oxidation compared to sterically hindered phenols.

Condensation and Coupling Reactions

The activated nature of the phenolic ring in this compound makes it an excellent substrate for condensation and coupling reactions, most notably in the synthesis of azo dyes.

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile and reacts with an activated aromatic compound, such as a phenol. science-revision.co.uk The reaction with phenols is typically carried out in a mildly alkaline solution to generate the more nucleophilic phenoxide ion. The coupling generally occurs at the para position to the hydroxyl group. In the case of this compound, the para position to the hydroxyl group is position 4, which is also ortho to the activating o-toluidino group, making it a highly favorable site for azo coupling.

The synthesis of azo dyes from this compound can be achieved by reacting it with various diazonium salts derived from aromatic amines. The resulting azo dyes are expected to exhibit a range of colors depending on the specific diazonium salt used.

Table of Hypothesized Azo Dyes from this compound

Diazo ComponentCoupling PartnerPredicted Azo Dye StructurePredicted Color
Aniline (B41778)This compound4-((4-hydroxyphenyl)diazenyl)-N-(o-tolyl)anilineYellow-Orange
p-Toluidine (B81030)This compound4-((4-hydroxy-3-((2-methylphenyl)amino)phenyl)diazenyl)-1-methylbenzeneOrange-Red
p-AnisidineThis compound4-((4-hydroxy-3-((2-methylphenyl)amino)phenyl)diazenyl)-1-methoxybenzeneRed
p-NitroanilineThis compound4-((4-hydroxy-3-((2-methylphenyl)amino)phenyl)diazenyl)-1-nitrobenzeneDeep Red/Violet

This table is interactive and presents predicted outcomes based on established chemical principles.

The synthesis of these dyes would typically involve the diazotization of the corresponding aromatic amine with sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C) to form the diazonium salt, followed by the addition of a solution of this compound in a basic medium. science-revision.co.uknih.gov The resulting azo dye would then be isolated by filtration.

Formation of Schiff Bases and Related Compounds

The chemical structure of this compound features a secondary amine group and a hydroxyl group, both of which can participate in derivatization reactions. The secondary amine is capable of reacting with carbonyl compounds such as aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). This reaction is typically an addition-elimination process that can be catalyzed by acids or proceed without a catalyst. uin-malang.ac.id

The synthesis of Schiff bases often involves the condensation of a primary or secondary amine with an aldehyde or a ketone. uin-malang.ac.id While many studies focus on primary amines, the secondary amine in this compound can also react, particularly with aldehydes. The reaction with ketones is generally less favorable due to steric hindrance. jackwestin.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine.

Several methods have been employed for the synthesis of Schiff bases derived from similar phenolic amines, including conventional heating in solvents like ethanol, as well as greener methods such as microwave irradiation and solvent-free mechanochemical grinding. uin-malang.ac.idnih.govresearchgate.net These greener alternatives often lead to shorter reaction times and higher yields.

The characterization of the resulting Schiff bases is typically performed using spectroscopic techniques. Infrared (IR) spectroscopy is a key tool for confirming the formation of the imine bond, which shows a characteristic stretching vibration (νC=N) in the range of 1585-1643 cm⁻¹. uin-malang.ac.idnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the detailed structure. In ¹H NMR spectra, the proton of the imine group (H-C=N) typically appears as a singlet in the region of 8.5-9.7 ppm. nih.gov The signals from the aromatic protons and other functional groups provide further structural confirmation. In ¹³C NMR, the carbon of the imine group (C=N) gives a characteristic signal in the range of 147-166 ppm. nih.gov

Table 1: Spectroscopic Data for a Representative Schiff Base Derived from a Phenolic Amine

Spectroscopic TechniqueCharacteristic Peak/SignalAssignment
FT-IR1619 cm⁻¹C=N stretching
¹H NMR9.66 ppm (singlet)H-C=N proton
¹³C NMR159.71 ppmC=N carbon

Data is illustrative and based on a similar toluidine-derived Schiff base.

Polymerization and Oligomerization Potential

The phenolic and amino functionalities in this compound also impart the potential for this molecule to undergo polymerization and oligomerization reactions. Phenolic compounds, in general, can be polymerized through various mechanisms, often involving oxidative coupling.

Investigation of Polymerization Mechanisms

The polymerization of phenols can be initiated by chemical or enzymatic means. nih.gov A common mechanism involves the generation of phenoxy radicals, which can then couple in various ways to form dimers, oligomers, and ultimately polymers. researchgate.net This radical coupling can result in the formation of C-C or C-O linkages. nih.gov

Enzymatic polymerization, often utilizing peroxidases such as horseradish peroxidase (HRP) in the presence of hydrogen peroxide, is a well-established method for polymerizing phenols. nih.govresearchgate.net The enzyme catalyzes the formation of phenoxy radicals, which then undergo non-enzymatic coupling. nih.gov This process can lead to the formation of high molecular weight polymers. nih.gov The polymerization can proceed through different pathways, including an "endwise" mechanism where monomers are added sequentially to the growing polymer chain, or a "bulk" mechanism where oligomers couple with each other. researchgate.net

Metal-mediated polymerization is another potential route. Catalysts such as zinc acetate (B1210297) have been shown to influence the polymerization of phenol-formaldehyde resins, promoting specific linkages. mdpi.com While not directly studied for this compound, such catalysts could potentially influence its polymerization.

Oligomerization, the formation of short-chain polymers, is another possibility. In some contexts, the oligomerization of phenols is seen as a pathway for their removal from aqueous environments through Fenton-like reactions, which also proceed via radical intermediates. nih.gov This suggests that under specific oxidative conditions, this compound could form oligomeric structures.

Characterization of Polymeric Products

The characterization of polymers and oligomers derived from phenolic precursors involves a range of analytical techniques to determine their structure, molecular weight, and properties.

Infrared (IR) spectroscopy is used to identify the functional groups present in the polymer and to confirm the types of linkages formed. For instance, the presence of C-O-C ether linkages or new C-C bonds between aromatic rings can be inferred from the IR spectrum. ias.ac.in The broadening of peaks in the IR spectrum of a polymer compared to the monomer is also indicative of a polymeric structure. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed structural information. ¹H and ¹³C NMR can help to elucidate the connectivity of the monomer units and the regiochemistry of the linkages.

The molecular weight and molecular weight distribution of the polymers are crucial parameters and are typically determined by techniques such as Gel Permeation Chromatography (GPC) or Vapor Pressure Osmometry (VPO). ias.ac.in These methods allow for the determination of the number average molecular weight (Mn) and the weight average molecular weight (Mw).

Thermal properties of the polymers, such as their thermal stability, can be investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). mdpi.com

Table 2: Potential Characterization Data for Poly(this compound)

Characterization TechniqueExpected Observations
FT-IR Broadening of peaks compared to the monomer; potential appearance of new bands corresponding to C-O-C or C-C linkages.
¹H NMR Complex multiplets in the aromatic region due to different linkages; disappearance or shifting of the N-H and O-H protons.
¹³C NMR Multiple signals in the aromatic region indicating different chemical environments for the carbon atoms.
GPC A distribution of molecular weights, providing Mn and Mw values.
TGA A decomposition profile indicating the thermal stability of the polymer.

This data is hypothetical and based on the expected characteristics of a polymer derived from a phenolic amine.

Applications of M O Toluidino Phenol and Its Derivatives in Advanced Materials and Chemical Synthesis

Role as Intermediates in Fine Chemical Synthesis

The structure of m-(o-Toluidino)phenol makes it a valuable intermediate in the multi-step synthesis of fine chemicals. The presence of reactive sites on both the phenol (B47542) and toluidine moieties—namely the hydroxyl group, the amino group, and the aromatic rings—allows for a variety of chemical modifications, including alkylation, acylation, and etherification. This reactivity is harnessed to construct larger, more functionalized molecules for specialized applications.

Synthesis of Dyes and Pigments

Phenolic compounds, in general, are crucial precursors in the manufacturing of dyes. For instance, phenols can be used to synthesize picric acid, which is utilized as a yellow dye. The specific structure of this compound, containing both amino and hydroxyl groups, makes it a suitable candidate for creating various colorants. These functional groups can be diazotized and coupled to form azo dyes, which constitute a large and important class of synthetic pigments and dyes. The bifunctional nature of the molecule allows it to serve as a key building block in creating these larger, colored compounds.

Precursors for Pharmaceutical Compounds

Phenol derivatives are extensively researched for their high potential in synthesizing bioactive natural products and pharmaceutical drugs. Derivatives of this compound, specifically m-aryloxy phenols, have shown significant promise in medicinal chemistry. Research has demonstrated that compounds with similar structures are precursors to molecules with potent biological activities.

For example, a series of bisaryl quinolones synthesized from a related m-aryloxy phenol intermediate exhibited significant antimalarial activity. Another series of (benzoylaminophenoxy)-phenol derivatives showed promising activity as anti-prostate cancer agents. Furthermore, broader studies into m-aryloxy phenols have identified potential anti-tumor and anti-inflammatory effects, highlighting the importance of this class of compounds as a scaffold in drug discovery.

Table 1: Pharmaceutical Potential of this compound Analogs

Derivative Class Intermediate Example Therapeutic Area Reported Activity
Bisaryl Quinolones 1-[4-(3-hydroxyphenoxy)phenyl]propan-1-one Antimalarial Active against P. falciparum
(Benzoylaminophenoxy)-phenols 4-(3-hydroxyphenoxy) benzamine Oncology Anti-prostate cancer agent
General m-Aryloxy Phenols N/A Oncology / Inflammation Anti-tumor & Anti-inflammatory

Catalysis and Reaction Engineering

The application of this compound and its derivatives extends into the field of catalysis, where they can function as ligands that coordinate with metal centers to form active catalysts or as molecules that possess inherent catalytic activity after modification.

Application as Ligands in Metal-Catalyzed Reactions

Transition metal complexes are pivotal in facilitating a vast number of chemical reactions, and the ligands supporting the metal center play a crucial role in the complex's catalytic ability. Aminophenol derivatives are effective ligands due to the presence of both nitrogen and oxygen donor atoms, which can coordinate with a metal center.

A notable example involves an o-aminophenol derivative, 2-(3,5-di-tert-butyl-2-hydroxyphenyl amino) benzonitrile, which was used as a "non-innocent" ligand in a palladium(II) complex. In this complex, the ligand is not merely a spectator but actively participates in the catalytic cycle by acting as an electron reservoir. This palladium complex demonstrated high efficacy as a catalyst for base-free and phosphine-free Suzuki and Glaser-Hay C-C coupling reactions, which are fundamental transformations in organic synthesis for creating biaryls and diynes, respectively.

Catalytic Activity of this compound Derivatives

The derivatives of aminophenols, once incorporated into metal complexes, exhibit significant catalytic activity. The aforementioned palladium complex with the o-aminophenol ligand proved to be an exceptionally active catalyst for the Suzuki reaction of aryl iodides and bromides, functioning under mild, room-temperature conditions without the need for additives like phosphine (B1218219) ligands.

In a different application, the catalytic potential of a novel copper(II) complex containing a 2-amino-4-(4-fluorophenyl) pyrazole (B372694) ligand was evaluated for the environmentally friendly oxidation of phenol using hydrogen peroxide. The presence of the ligand-metal complex was shown to significantly impact the oxidation process. Such systems are studied for their potential in green chemistry applications, such as wastewater treatment, by converting pollutants like phenol into less hazardous compounds.

Table 2: Catalytic Applications of Aminophenol Derivative Complexes

Metal Center Ligand Type Reaction Catalyzed Key Features
Palladium (Pd) o-Aminophenol Derivative Suzuki & Glaser-Hay Coupling Additive-free; Room temperature; Non-innocent ligand
Copper (Cu) Pyrazole Derivative Phenol Oxidation Green chemistry; H₂O₂ oxidant

Advanced Materials Science

Phenol derivatives serve as fundamental building blocks for a variety of polymers and advanced materials. Specifically, aminophenol derivatives, including structures related to this compound, are precursors to electroactive and conducting polymers with applications in modern technology.

These compounds can be polymerized through chemical or electrochemical methods to yield polymers like poly(o-aminophenol) (POAP). electrochemsci.org The presence of both -OH and -NH2 functional groups in the monomer allows for the formation of polymers with interesting electrochemical characteristics, such as ladder-like polyphenoxazine structures. mdpi.com These polymers are part of a class of materials that have been studied for their potential use in energy storage devices, batteries, electrocatalysis, and sensors. electrochemsci.org

Copolymers of aminophenol derivatives and aniline (B41778) have been synthesized to create novel water-soluble conducting polymers. acs.org For instance, a copolymer of an aminophenol derivative with oligo(oxyethylene) side chains and aniline was found to be water-soluble while possessing a relatively high conductivity of 0.12 S/cm. acs.org The conductivity of such polymers can be many orders of magnitude higher than undoped polyaniline. mdpi.com The unique properties of these materials, derived from their aminophenol precursors, make them promising candidates for applications in organic electronics and charge storage devices. nih.gov

Table 3: Properties of Aminophenol-Based Polymers

Polymer Monomer(s) Synthesis Method Key Property Potential Application
Poly(o-aminophenol) (POAP) o-Aminophenol Chemical/Electrochemical Oxidation Electroactive; Forms redox centers Supercapacitors, Sensors electrochemsci.org
Poly((AP-g-PEO)-co-aniline) Aniline & 3-Aminophenol derivative Copolymerization Water-soluble; Conducting (0.12 S/cm) Organic Electronics acs.org
Poly-m-aminophenol (PmAP) m-Aminophenol Plasma Polymerization Conducting (2.3 x 10⁻⁵ S/cm) Energy Storage mdpi.com

Information regarding "this compound" in Advanced Materials and Chemical Synthesis is Not Available in Publicly Accessible Scientific Literature

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While there is available research on related compounds, such as aminophenols and toluidine derivatives, and their roles in polymer chemistry, the strict focus of the inquiry on This compound prevents the inclusion of this information. The user's instructions explicitly forbid the introduction of information that falls outside the direct scope of the specified compound and its applications in the requested subsections.

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Future Research Directions and Translational Perspectives

Exploration of Undiscovered Synthetic Routes

The development of novel, efficient, and sustainable synthetic routes is paramount for the broader application of m-(o-Toluidino)phenol. Future research could focus on several promising areas:

Catalytic Cross-Coupling Reactions: Modern catalytic methods offer a direct and atom-economical approach to C-N bond formation. Research into palladium-, copper-, or nickel-catalyzed cross-coupling reactions between m-aminophenol and 2-halotoluenes (or vice versa) could yield more efficient and scalable syntheses. The exploration of novel ligands and reaction conditions will be crucial to optimize yield and minimize byproducts.

Enzyme-Catalyzed Synthesis: Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, such as laccases or transaminases, could enable the synthesis of this compound under mild reaction conditions, reducing the environmental impact. For instance, research into the enzymatic amination of phenols could provide a direct route to this and other substituted diphenylamines.

Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable on-demand production and facilitate the optimization of reaction parameters.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. Investigating photoredox-catalyzed C-N coupling strategies could provide a novel and energy-efficient pathway to this compound.

Potential Synthetic RouteCatalyst/ReagentKey Advantages
Catalytic Cross-CouplingPalladium, Copper, or Nickel complexesHigh efficiency, scalability, atom economy
BiocatalysisLaccases, TransaminasesHigh selectivity, mild conditions, green chemistry
Flow ChemistryContinuous flow reactorEnhanced safety, scalability, process control
Photoredox CatalysisVisible light, photosensitizerEnergy efficiency, novel reactivity

Development of Advanced Characterization Techniques

A thorough understanding of the physicochemical properties of this compound is essential for its application. While standard techniques like NMR and mass spectrometry are fundamental, advanced characterization methods can provide deeper insights into its structure and behavior.

Hyphenated Chromatographic Techniques: The use of hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the detailed analysis of this compound and its potential isomers or impurities. scielo.br High-resolution mass spectrometry would be invaluable for unambiguous molecular formula determination. nih.gov

Advanced Spectroscopic Methods: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be utilized for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. Furthermore, solid-state NMR could provide information about the compound's structure and dynamics in the solid state. UV-Visible spectroscopy can offer insights into the electronic transitions within the molecule. kajay-remedies.com

X-ray Crystallography: Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. This information is crucial for understanding its physical properties and for in silico modeling.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability and phase behavior of the compound, which is important for its potential use in materials science.

In Silico Modeling for Predictive Research

Computational chemistry offers a powerful and cost-effective means to predict the properties and potential applications of this compound before undertaking extensive experimental work.

Quantitative Structure-Activity Relationship (QSAR) Models: By developing QSAR models, it is possible to predict the biological activity of this compound and its derivatives. mdpi.com These models correlate structural features with activities such as therapeutic potential or toxicity. For instance, QSAR studies on related diphenylamine (B1679370) derivatives have been used to predict their antioxidant activities. acs.org

Molecular Docking Studies: Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes or receptors. chemcess.com This can help to identify potential therapeutic applications. For example, docking studies on aminophenol derivatives have been used to investigate their interactions with DNA and various enzymes. kajay-remedies.comresearchgate.net

Density Functional Theory (DFT) Calculations: DFT studies can provide detailed information about the electronic structure, molecular orbitals (HOMO and LUMO), and reactivity of this compound. nih.govresearchgate.net This information is valuable for understanding its chemical behavior and for designing new materials with specific electronic or optical properties. DFT has been successfully applied to study the electronic and optical properties of other diphenylamine derivatives. mdpi.com

Prediction of Physicochemical Properties: In silico tools can be used to predict a range of physicochemical properties, such as solubility, lipophilicity (LogP), and pKa. nih.govias.ac.in These predictions are essential for drug development and for understanding the environmental fate of the compound.

Computational MethodPredicted PropertiesPotential Applications
QSARBiological activity, toxicityDrug discovery, risk assessment
Molecular DockingBinding affinity, interaction modesIdentification of therapeutic targets
DFTElectronic structure, reactivityMaterials science, reaction mechanism studies
Property PredictionSolubility, LogP, pKaDrug development, environmental science

Sustainable Applications and Green Chemical Processes

The principles of green chemistry can guide the future development and application of this compound to minimize its environmental impact.

Green Synthesis Routes: As mentioned in section 8.1, the development of synthetic methods that utilize renewable feedstocks, non-toxic reagents, and energy-efficient processes is a key aspect of green chemistry. chemcess.comtaylorandfrancis.com Biocatalytic and photoredox-catalyzed syntheses are particularly promising in this regard.

Biodegradable Materials: Research could focus on incorporating this compound into biodegradable polymer backbones. Its phenolic and amine functionalities could be exploited for polymerization reactions, potentially leading to new materials with controlled degradation profiles.

Antioxidant Applications in Sustainable Materials: Diphenylamine derivatives are known for their antioxidant properties. The potential of this compound as a stabilizer in biodegradable polymers or bio-based lubricants could be explored to enhance their lifespan and performance.

Renewable Feedstock Sourcing: Investigating the synthesis of the precursors of this compound, namely m-aminophenol and o-toluidine (B26562), from renewable resources such as lignin (B12514952) or other biomass-derived platform chemicals would significantly improve the sustainability of its entire life cycle. researchgate.net

Potential for Novel Therapeutic and Industrial Materials

The unique combination of a phenol (B47542) and a toluidine moiety in this compound opens up possibilities for the development of novel materials with a wide range of applications.

Pharmaceutical Scaffolds: Aminophenol and diphenylamine structures are present in numerous biologically active compounds. researchgate.net The discovery of ortho-aminophenol derivatives as potent ferroptosis inhibitors highlights the therapeutic potential of this class of compounds. kajay-remedies.com this compound could serve as a scaffold for the synthesis of new derivatives with potential applications in areas such as oncology, where para-aminophenol is a key ingredient in some drug developments. mdpi.com

Polymer Science: The phenol and amine groups are reactive functional handles that can be used for polymerization reactions. This compound could be a monomer for the synthesis of high-performance polymers such as polyamides, polyimides, or polybenzoxazoles. These polymers could exhibit desirable properties such as high thermal stability, chemical resistance, and specific electronic properties. The oxidative polymerization of phenols is a known route to produce soluble polyphenols. nih.govtandfonline.com

Materials for Organic Electronics: Diphenylamine derivatives are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells due to their electron-donating nature. mdpi.comtaylorandfrancis.comacs.org The electronic properties of this compound could be tuned through chemical modification to develop new materials for organic electronic devices.

Corrosion Inhibitors: Aromatic amines and phenolic compounds are known to be effective corrosion inhibitors for various metals. The presence of both functionalities in this compound suggests its potential as a corrosion inhibitor, an area that warrants further investigation.

Q & A

Basic: What are the standard synthetic routes for preparing m-(o-Toluidino)phenol in laboratory settings?

This compound can be synthesized via nucleophilic substitution or condensation reactions between o-toluidine derivatives and phenol precursors. For example, coupling reactions involving m-aminophenol () or substituted toluidine intermediates ( ) under controlled pH and temperature conditions are common. Characterization typically employs HPLC for purity assessment (≥99%) and NMR for structural confirmation .

Basic: Which analytical methods are recommended for characterizing this compound purity and structure?

Key techniques include:

  • HPLC : To quantify purity (≥99%) using USP-grade reference standards ().
  • NMR spectroscopy : For structural elucidation of the toluidino and phenolic moieties.
  • UV-Vis spectroscopy : To monitor reaction progress via absorbance peaks in aqueous or alcoholic solvents ( ).

Advanced: How can statistical experimental design optimize the synthesis or degradation of this compound?

Plackett-Burman and Box-Behnken designs are critical for multivariate optimization. For example:

  • Plackett-Burman : Identifies critical factors (e.g., pH, temperature, nutrient composition) with minimal experiments. In phenol degradation studies, pH and temperature were prioritized with 99% confidence ().
  • Box-Behnken : Refines interactions between variables. A polynomial model predicted a 37.3 mg/L/hr degradation rate for phenol, validated experimentally (38.45 mg/L/hr) using Excel Solver (). Apply similar frameworks to optimize reaction yields or stability studies .

Advanced: How should researchers resolve contradictions in kinetic data for this compound reactions?

  • Mechanistic validation : Compare experimental rate constants with published radical reaction kinetics (e.g., hydroxyl radical interactions in aqueous solutions) ( ).
  • Statistical analysis : Use ANOVA (p < 0.05) to identify outliers or confounding variables, as demonstrated in phenol degradation studies ( ).
  • Replicate under controlled conditions : Ensure pH (±0.1), temperature (±1°C), and reagent purity (≥99%) to minimize variability .

Basic: What purification techniques are effective for isolating this compound?

  • Liquid-liquid extraction : Use methyl isobutyl ketone (MIBK)-water systems, optimized via NRTL models for phenol derivatives. Ternary phase equilibria data at 25–50°C ensure high recovery rates ( ).
  • Recrystallization : Sparingly soluble in cold water but freely soluble in hot ethanol, enabling gradient crystallization ().

Advanced: How to validate computational models predicting this compound’s environmental or metabolic pathways?

  • Experimental cross-validation : Compare predicted degradation rates (e.g., Excel Solver outputs) with empirical data ().
  • Sensitivity analysis : Test model robustness by varying input parameters (e.g., pH, substrate concentration) within biologically/industrially relevant ranges.
  • Mechanistic studies : Use pulse radiolysis to track transient intermediates (e.g., hydrated electrons, hydroxyl radicals) ( ) .

Basic: What are the critical storage conditions for this compound to prevent degradation?

Store in airtight, light-resistant containers at 4°C. Avoid prolonged exposure to moisture or oxygen, which may catalyze oxidation or hydrolysis ( ).

Advanced: How to design reproducible experiments for studying this compound’s bioactivity?

  • Standardized media : Use defined nutrient compositions (e.g., meat extract at 1.6 g/L) to stabilize microbial or enzymatic assays ().
  • Negative controls : Include phenol-free media to distinguish background interference.
  • Documentation : Follow Beilstein Journal guidelines for detailed method reporting, including raw data in supplementary materials () .

Advanced: What strategies mitigate matrix effects in chromatographic analysis of this compound?

  • Column conditioning : Use C18 columns with mobile phases buffered at pH 7.0–7.5 to reduce tailing.
  • Internal standards : Spike deuterated analogs (e.g., m-Toluidine-d7) for quantification accuracy ().
  • Matrix-matched calibration : Prepare standards in sample-matched solvents to account for ionization suppression/enhancement .

Basic: How to ensure compliance with safety protocols when handling this compound?

  • Classify as a Category II hazardous substance (per Japanese PRTR guidelines) ().
  • Use fume hoods for synthesis/purification and PPE (gloves, goggles) to prevent dermal/ocular exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.